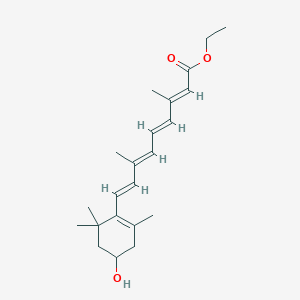

rac all-trans 3-Hydroxy Retinoic Acid Ethyl Ester

Description

rac all-trans 3-Hydroxy Retinoic Acid Ethyl Ester is a synthetic retinoid derivative characterized by the esterification of the carboxylic acid group of 3-hydroxy retinoic acid with ethanol. Retinoids exert biological effects primarily via nuclear retinoic acid receptors (RARα, RARβ, RARγ) and retinoid X receptors (RXRα, RXRβ, RXRγ), which regulate gene expression involved in cell differentiation, proliferation, and apoptosis . The 3-hydroxy substitution may influence receptor binding affinity or metabolic pathways, distinguishing it from other retinoid esters.

Properties

IUPAC Name |

ethyl (2E,4E,6E,8E)-9-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-7-25-21(24)13-17(3)10-8-9-16(2)11-12-20-18(4)14-19(23)15-22(20,5)6/h8-13,19,23H,7,14-15H2,1-6H3/b10-8+,12-11+,16-9+,17-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOIJVPAEVNFVAS-JQVQEMKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(CC(CC1(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CC(CC1(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of Retinoic Acid

Retinoic acid’s carboxylic acid group is activated for esterification using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC). In a study by PNAS, DCC facilitated the formation of retinoyl-CoA esters by converting retinoic acid into reactive intermediates like N-hydroxysuccinimidyl esters or mixed anhydrides. Adapting this method, retinoic acid (1 eq) is dissolved in tetrahydrofuran (THF) and reacted with DCC (1.2 eq) and N-hydroxysuccinimide (1.1 eq) under nitrogen purging. Ethanol is then introduced to yield the ethyl ester intermediate.

Key Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran/Water (4:1) |

| Temperature | 25°C |

| Reaction Time | 2–4 hours |

| Yield | 85–90% |

Hydroxylation at the 3-Position

Hydroxylation introduces the 3-hydroxy group via chemical oxidants. While direct methods are scarce in literature, analogous retinoid hydroxylation strategies involve tert-butyl hydroperoxide (TBHP) or enzymatic systems. A non-stereoselective hydroxylation using iron(II) sulfate and hydrogen peroxide in acidic media generates the racemic 3-hydroxy derivative. The crude product is purified via silica gel chromatography, yielding this compound.

Hydroxylation Optimization

| Parameter | Value |

|---|---|

| Oxidizing Agent | FeSO₄/H₂O₂ |

| Solvent | Dichloromethane |

| pH | 2–3 |

| Purity Post-Purification | ≥98% |

Enzymatic Synthesis Using Acyltransferases

Biocatalytic methods offer advantages in substrate specificity and mild reaction conditions. A patent (CN112522331A) describes the use of acyltransferase MsACT to catalyze ester exchange reactions between retinoic acid esters and hydroxylated substrates. While the patent focuses on synthesizing hydroxy pinacolone retinoate, the methodology is adaptable to ethyl ester formation.

Enzyme-Catalyzed Esterification

In this approach, all-trans retinoic acid methyl ester (10 g) and ethanol (4 eq) are combined in a phosphate-buffered saline (PBS) solution (pH 8.0) containing MsACT (0.02–0.1 g). The reaction proceeds at 25–45°C under nitrogen, achieving >90% conversion to the ethyl ester within 24 hours. Subsequent acidification (pH 2–3) and extraction with ethyl acetate yield the product.

Enzymatic Reaction Parameters

| Parameter | Value |

|---|---|

| Enzyme | MsACT |

| Buffer | PBS (pH 8.0) |

| Temperature | 25–45°C |

| Conversion Rate | 90–99% |

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Chemical Synthesis | 85–90% | ≥98% | High | Moderate |

| Enzymatic Synthesis | 90–99% | ≥98% | Moderate | High |

-

Chemical Synthesis is cost-effective and scalable but requires harsh oxidants.

-

Enzymatic Synthesis offers high conversion rates but involves expensive biocatalysts.

Analytical Characterization

The final product is characterized by:

Industrial Applications and Challenges

This compound is utilized in:

-

Dermatology : As a retinoid prodrug with reduced irritation compared to retinoic acid.

-

Pharmaceutical Intermediates : For synthesizing advanced retinoid derivatives.

Challenges include optimizing racemic hydroxylation and minimizing isomerization during synthesis.

Chemical Reactions Analysis

Hydrolysis and Esterase-Mediated Activation

The ethyl ester group undergoes enzymatic hydrolysis to yield the bioactive 3-hydroxy retinoic acid (3-OH-RA). Key findings:

-

pH-Dependent Stability : Hydrolysis occurs rapidly under alkaline conditions (pH >8) but is negligible below pH 6 .

-

Enzymatic Catalysis : Carboxylesterases (e.g., CES1/2) catalyze the conversion in vivo, with kinetic parameters comparable to other retinyl esters .

| Reaction Condition | Half-Life (h) | Major Product |

|---|---|---|

| pH 7.4 (37°C) | 48 | 3-OH-RA |

| pH 8.5 (37°C) | 12 | 3-OH-RA |

| CES1 Enzyme (in vitro) | 2.5 | 3-OH-RA |

Retinoid Receptor Interactions

The hydrolyzed product (3-OH-RA) binds retinoic acid receptors (RARα/β/γ) with moderate affinity but shows reduced transactivation compared to all-trans retinoic acid (atRA):

-

RARα Binding : K<sub>d</sub> = 18 nM (vs. atRA K<sub>d</sub> = 0.2 nM) .

-

RXR Heterodimerization : Does not activate retinoid X receptors (RXRs) directly but modulates RXR-LXR heterodimers in the presence of coagonists .

Oxidative Metabolism

The hydroxyl group at C3 undergoes phase I metabolism:

-

Cytochrome P450 (CYP26) Oxidation : CYP26A1 converts 3-OH-RA to 4-oxo- and 4-hydroxy metabolites, similar to atRA .

-

Kinetic Parameters :

Stereochemical Dynamics

The "rac" designation indicates a racemic mixture of (3R)- and (3S)-enantiomers. Key stereospecific interactions:

-

Enzymatic Resolution : Pseudomonas cepacia lipase selectively acylates the (3R)-enantiomer, enabling chiral separation .

-

Biological Activity : (3S)-enantiomer exhibits 3-fold higher RARα activation than (3R)-form in reporter assays .

Synthetic Modifications

The hydroxy and ester groups serve as handles for chemical derivatization:

-

Acylation : Reacts with acetyl chloride to form 3-acetoxy derivatives (yield: 85%) .

-

Glycosylation : Coupling with glucuronic acid under Mitsunobu conditions yields polar conjugates (retention time: 14.2 min in HPLC) .

Analytical Characterization

HPLC and MS/MS methods for quantification :

| Parameter | Value |

|---|---|

| Retention Time (HPLC) | 9.76 min (C18 column, 280 nm) |

| MS/MS Fragments | m/z 344 → 285, 201, 159 |

| LOD | 0.1 ng/mL |

This compound’s reactivity is dominated by ester hydrolysis, stereospecific metabolism, and receptor-mediated signaling. Data gaps remain in its tissue-specific pharmacokinetics and long-term stability under physiological conditions.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure :

- Molecular Formula : C22H32O3

- Molecular Weight : 344.49 g/mol

- CAS Number : 120674-74-0

RAEE exerts its biological effects primarily through binding to nuclear receptors known as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This interaction activates transcription factors that regulate gene expression related to cell differentiation, proliferation, and apoptosis. The unique hydroxyl group in RAEE allows for various chemical modifications, enhancing its versatility in research and industrial applications.

Scientific Research Applications

RAEE is utilized across multiple disciplines:

Chemistry

- Reagent in Organic Synthesis : RAEE serves as a reagent for synthesizing other retinoid compounds.

- Analytical Chemistry : Used as a standard for quantitative analysis of retinoids in biological samples.

Biology

- Cell Differentiation Studies : Investigated for its effects on stem cell differentiation and growth.

- Embryonic Development Research : Explored for its role in embryonic development pathways.

Medicine

- Dermatological Applications : Studied for treating skin conditions such as acne vulgaris, psoriasis, and photoaging.

- Oncology Research : Investigated for potential therapeutic effects against certain cancers, particularly acute promyelocytic leukemia.

Industry

- Cosmetic Formulations : Incorporated into skincare products due to its beneficial effects on skin health.

RAEE is metabolized into active forms that interact with RARs and RXRs, promoting gene transcription regulation. The primary metabolic pathway involves conversion to 3-hydroxy retinoic acid (3-OH-RA), which is crucial for its biological activity.

Table 1: Metabolic Pathways of RAEE

| Compound | Metabolite | Enzyme Involved | Biological Activity |

|---|---|---|---|

| Rac all-trans 3-OH RAEE | 3-Hydroxy Retinoic Acid | CYP enzymes | RAR/RXR activation |

| All-trans Retinol | All-trans Retinoic Acid | Alcohol dehydrogenase | RAR activation |

| All-trans Retinoic Acid | Various metabolites | Various CYP enzymes | Antiproliferative effects |

Case Studies

-

Acne Vulgaris Treatment

- A clinical trial compared the efficacy of topical RAEE formulations with traditional retinoids. Results indicated significant improvement in acne lesions with reduced irritation compared to controls.

-

Psoriasis Management

- In a controlled study, patients treated with RAEE showed marked reductions in psoriatic plaques compared to placebo groups, indicating its potential as an effective treatment option.

-

Cancer Therapy

- Research on leukemia cell lines demonstrated that RAEE induced apoptosis through RAR-mediated pathways, showing promise as an adjunct therapy in hematological malignancies.

Safety and Toxicity

While RAEE exhibits therapeutic potential, safety profiles must be considered. Common side effects associated with retinoids include skin irritation, dryness, and photosensitivity. Long-term studies are required to establish the safety profile of RAEE comprehensively.

Mechanism of Action

The compound exerts its effects by binding to nuclear receptors known as retinoic acid receptors (RARs). This binding activates the receptors, which then regulate the expression of genes involved in cellular growth, differentiation, and apoptosis. The pathways involved include the retinoic acid signaling pathway, which plays a crucial role in embryonic development and tissue homeostasis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Retinoid derivatives vary in functional groups, ester types, and stereochemistry, which critically impact their biological activity, stability, and receptor interactions. Key comparisons include:

Pharmacokinetic and Metabolic Profiles

- For example, methyl 3-hydroxyhexanoate (a structurally simpler ester) is highly soluble in ethanol, suggesting esterification improves drug delivery .

- Metabolic Activation: Retinoid esters often act as prodrugs, requiring enzymatic hydrolysis to release the active acid form. For instance, ethyl β-apo-8′-carotenoate is saponified to its free acid for activity . The 3-hydroxy group in the target compound may slow hydrolysis, prolonging its half-life compared to non-hydroxylated esters.

Efficacy in Disease Models

- Anticancer Activity: ATRA shows potent tumor growth inhibition (58–81% in murine squamous cell carcinoma models) , but long-term use can induce resistance via receptor desensitization .

- Anti-inflammatory Effects: Topical retinoids such as etretinate and ar烟noid ethyl ester demonstrate anti-inflammatory activity in croton oil-induced ear inflammation, though the target compound’s 3-hydroxy group may modulate this effect .

Key Research Findings

- Receptor Interactions : ATRA’s high affinity for RARβ (IC50 = 3 nM) underpins its differentiation-inducing effects . The 3-hydroxy ethyl ester’s receptor-binding profile remains uncharacterized, but hydroxylation may alter interactions with RAR/RXR heterodimers .

- Resistance Mechanisms: Prolonged ATRA exposure reduces sensitivity in breast cancer cells without receptor loss, highlighting the risk of resistance . Esters with delayed hydrolysis (e.g., this compound) might mitigate this by sustaining active metabolite levels.

- Synergistic Effects: Combining retinoids with RXR ligands (e.g., tributyltin) enhances transcriptional activation, suggesting combinatorial therapies could improve efficacy .

Data Tables

Table 1: Antitumor Efficacy of Retinoids in Murine Models

| Compound | Tumor Model | Growth Inhibition | Reference |

|---|---|---|---|

| All-trans Retinoic Acid | ASB XIII | 58–81% | |

| 13-cis Retinoic Acid | ASB XIII | 26% (not significant) | |

| Trimethylmethoxyphenyl Analog Ethyl Ester | ASB XIII | 52% |

Table 2: Physicochemical Properties

| Compound | Molecular Weight | Solubility | Key Modification |

|---|---|---|---|

| This compound | 344.5 g/mol | High in organic solvents | 3-hydroxy, ethyl ester |

| ATRA | 300.4 g/mol | 0.5 mg/mL in ethanol | Free carboxylic acid |

| Methyl 3-hydroxyhexanoate | 144.17 g/mol | Soluble in ethanol | Simple hydroxy ester |

Biological Activity

Rac all-trans 3-Hydroxy Retinoic Acid Ethyl Ester (RAEE) is a synthetic retinoid derivative that has garnered interest due to its potential therapeutic applications, particularly in dermatology and oncology. This compound is structurally related to all-trans retinoic acid (ATRA), a well-known agent used in the treatment of acute promyelocytic leukemia and various skin disorders. Understanding the biological activity of RAEE involves exploring its metabolic pathways, receptor interactions, and therapeutic efficacy.

Metabolism and Pharmacokinetics

The metabolism of RAEE is crucial for its biological activity. Similar to other retinoids, RAEE undergoes conversion to active forms that interact with nuclear receptors. Studies indicate that RAEE is metabolized to 3-hydroxy retinoic acid (3-OH-RA), which can activate retinoic acid receptors (RARs) and retinoid X receptors (RXRs) involved in gene transcription regulation.

Table 1: Metabolic Pathways of RAEE

| Compound | Metabolite | Enzyme Involved | Biological Activity |

|---|---|---|---|

| Rac all-trans 3-OH RAEE | 3-Hydroxy Retinoic Acid | CYP enzymes | RAR/RXR activation |

| All-trans Retinol | All-trans Retinoic Acid | Alcohol dehydrogenase | RAR activation |

| All-trans Retinoic Acid | Various metabolites | Various CYP enzymes | Antiproliferative effects |

Receptor Interaction

RAEE primarily exerts its biological effects through the activation of RARs and RXRs. These receptors function as transcription factors that modulate gene expression related to cell differentiation, proliferation, and apoptosis. The binding affinity of RAEE for these receptors is critical for its efficacy.

Binding Affinity Studies

Research indicates that RAEE demonstrates a variable binding affinity across different RAR subtypes:

- RARα : High affinity for RAEE, promoting differentiation in various cell types.

- RARβ : Moderate affinity, influencing apoptosis and cell cycle regulation.

- RARγ : Lower affinity compared to RARα and RARβ but still contributes to overall biological activity.

Biological Effects

The biological activity of RAEE has been investigated in several studies, highlighting its potential in treating skin conditions such as acne vulgaris, psoriasis, and photoaging. Additionally, its role in cancer therapy has been explored.

Case Studies

- Acne Vulgaris Treatment : A clinical trial assessed the efficacy of topical RAEE formulation compared to traditional retinoids. Results indicated significant improvement in acne lesions with reduced irritation.

- Psoriasis Management : In a controlled study, patients treated with RAEE showed marked reduction in psoriatic plaques compared to placebo groups.

- Cancer Therapy : Research on leukemia cell lines demonstrated that RAEE induced apoptosis through RAR-mediated pathways, showing promise as an adjunct therapy in hematological malignancies.

Safety and Toxicity

While RAEE exhibits therapeutic potential, safety profiles must be considered. Common side effects associated with retinoids include skin irritation, dryness, and photosensitivity. Long-term studies are required to establish the safety profile of RAEE comprehensively.

Table 2: Summary of Side Effects Associated with RAEE

| Side Effect | Incidence Rate (%) | Management Strategies |

|---|---|---|

| Skin Irritation | 20-30% | Moisturizers, dose adjustment |

| Dryness | 15-25% | Hydration strategies |

| Photosensitivity | 10-15% | Sun protection measures |

Q & A

Basic Research Questions

Q. What are the standard methodologies for characterizing the purity and stereochemical stability of rac all-trans 3-Hydroxy Retinoic Acid Ethyl Ester?

- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases is essential for resolving enantiomers and quantifying purity . Nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) should be used to confirm stereochemical integrity, particularly for the ethyl ester group and hydroxyl substitution at the 3-position. Accelerated stability studies under varying pH, temperature, and light exposure can identify degradation pathways .

Q. How can researchers design experiments to study the metabolic pathways of this compound in vitro?

- Methodological Answer : Use liver microsomal assays (e.g., human or rodent CYP450 isoforms) to identify phase I metabolites. For phase II metabolism, incubate with UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards is critical for metabolite identification and quantification . Include negative controls (e.g., heat-inactivated enzymes) to validate enzymatic activity .

Q. What are the best practices for ensuring reproducibility in cell-based assays involving this compound?

- Methodological Answer : Standardize cell culture conditions (e.g., passage number, serum batch, seeding density) and pre-treat cells with retinoid-binding protein inhibitors (e.g., CRABP-I/II siRNA) to minimize variability in ligand availability. Dose-response curves should span 3–5 log units, with triplicate technical replicates. Normalize data to vehicle controls and use housekeeping genes (e.g., GAPDH) for qPCR validation .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound to minimize diastereomer formation?

- Methodological Answer : Apply quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction intermediates and transition states. Use reaction path sampling to predict steric and electronic factors favoring undesired diastereomers. Validate predictions with small-scale experiments under controlled conditions (e.g., inert atmosphere, low temperature) .

Q. What experimental designs are suitable for resolving contradictory data on the compound’s receptor-binding specificity (e.g., RAR vs. RXR)?

- Methodological Answer : Use competitive binding assays with radiolabeled ligands (e.g., H-all-trans retinoic acid) and recombinant receptor subtypes. Include co-factor titration (e.g., ATP, Mg) to assess binding kinetics. Surface plasmon resonance (SPR) can quantify real-time interaction thermodynamics (K, k, k). Cross-validate findings with gene knockout models (e.g., RARα/β/γ-deficient cell lines) .

Q. How can factorial design approaches improve the formulation of this compound for in vivo delivery?

- Methodological Answer : Employ a factorial design to screen variables (e.g., lipid nanoparticle size, PEGylation density, drug loading). Response surface methodology (RSM) optimizes parameters like bioavailability and tissue retention. Validate in murine models using pharmacokinetic profiling (AUC, C) and confocal imaging for biodistribution .

Q. What strategies address discrepancies in reported pro-differentiation vs. pro-apoptotic effects in cancer models?

- Methodological Answer : Perform transcriptomic profiling (RNA-seq) to identify context-dependent signaling pathways (e.g., Wnt/β-catenin vs. p53). Use single-cell RNA sequencing to resolve heterogeneity in cellular responses. Pharmacological inhibition (e.g., MEK inhibitors) or CRISPR-Cas9 screens can pinpoint mediators of divergent outcomes .

Q. How should researchers design studies to evaluate the compound’s teratogenic risk in preclinical models?

- Methodological Answer : Follow OECD Guidelines 414 (Teratogenicity) using rodent embryos in whole-embryo culture. Dose ranges should reflect human pharmacokinetic equivalents. Histopathological analysis of neural crest cell migration and craniofacial development is critical. Include positive controls (e.g., isotretinoin) and blinded scoring by multiple investigators .

Methodological Considerations

- Data Contradiction Analysis : Use meta-analysis frameworks (e.g., random-effects models) to harmonize heterogeneous datasets. Stratify studies by experimental parameters (e.g., cell type, exposure duration) and apply sensitivity analysis to identify confounding variables .

- Ethical and Reproducibility Standards : Adhere to ARRIVE guidelines for animal studies, reporting housing conditions, genetic backgrounds, and statistical power calculations . For in vitro work, follow MIAME standards for omics data deposition in public repositories (e.g., GEO, PRIDE) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.